molecular formula C8H14N2O2 B195812 (2R)-2-(2-oxopyrrolidin-1-yl)butanamide CAS No. 103765-01-1

(2R)-2-(2-oxopyrrolidin-1-yl)butanamide

Cat. No. B195812
M. Wt: 170.21 g/mol
InChI Key: HPHUVLMMVZITSG-ZCFIWIBFSA-N
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Description

“(2R)-2-(2-oxopyrrolidin-1-yl)butanamide” is a versatile material used in scientific research. It exhibits unique properties that make it suitable for various applications, such as drug discovery and organic synthesis. It is also a natural product found in Caenorhabditis elegans .


Molecular Structure Analysis

The molecular formula of “(2R)-2-(2-oxopyrrolidin-1-yl)butanamide” is C8H14N2O2 . Its InChI code is 1S/C8H14N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h6H,2-5H2,1H3,(H2,9,12)/t6-/m1/s1 . The molecular weight is 170.21 g/mol .

Scientific Research Applications

  • Spectroscopic Characterization and Quantum Chemical Calculations : The experimental and theoretical spectra of a similar compound, (S)-2-Oxopyrrolidin-1-yl Butanamide, were studied using FT-IR and FT-Raman spectroscopy. The research involved structural and spectroscopic analyses using ab initio Hartree Fock and density functional theory calculations. This study contributes to the understanding of the molecular structure and properties of this class of compounds (Ramya, Gunasekaran, & Ramkumaar, 2015).

  • Pharmaceutical Application in Epilepsy Treatment : Brivaracetam, a compound closely related to (2R)-2-(2-oxopyrrolidin-1-yl)butanamide, is used for treating epilepsy. A study on its liquid-liquid miscibility gap in various solutions revealed insights critical for safe intravenous injections, demonstrating the compound's importance in pharmaceutical formulations (Couvrat et al., 2016).

  • Synthesis and Reactivity Studies : Research on compounds like 3-oxo-N-(pyridin-2-yl)butanamide, which share structural similarities, has been conducted to understand their synthesis and reactivity. This includes exploring methods for the synthesis of these compounds and their use as precursors for heterocyclic compounds (Fadda, Abdel‐Galil, & Elattar, 2015).

  • Binding Site Identification in Brain Research : Levetiracetam, another related compound, binds to a specific site in the brain. Studies using photoaffinity labelling have been conducted to identify the protein constituent of this binding site, enhancing our understanding of drug interactions at the molecular level in neurological research (Fuks et al., 2003).

  • Hybrid Anticonvulsant Agents Synthesis : There has been a focus on synthesizing hybrid anticonvulsant agents derived from similar compounds, demonstrating their potential application in treating epilepsy and related disorders (Kamiński et al., 2015).

  • Enantioselective Preparation for Pharmaceutical Ingredients : The enantioselective preparation of levetiracetam precursors, like 2-(pyrrolidine-1-yl)butanamide, using enzymatic dynamic kinetic resolution, highlights the importance of this compound class in pharmaceutical ingredient synthesis (Grill et al., 2021).

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(2R)-2-(2-oxopyrrolidin-1-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h6H,2-5H2,1H3,(H2,9,12)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHUVLMMVZITSG-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)N1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)N)N1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10146044
Record name UCB-L 060
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10146044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Levetiracetam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015333
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.98e+02 g/L
Record name Levetiracetam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015333
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

(2R)-2-(2-oxopyrrolidin-1-yl)butanamide

CAS RN

103765-01-1, 102767-28-2
Record name UCB-L 060
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103765-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-Etiracetam
Source ChemIDplus
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Record name UCB-L 060
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Record name (2R)-2-(2-oxopyrrolidin-1-yl)butanamide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETIRACETAM, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73HC18Y1LW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Levetiracetam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015333
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
DP Archer, Y Lamberty, B Wang, MJ Davis… - Anesthesia & …, 2007 - journals.lww.com
BACKGROUND: As part of an increase in excitability, small doses of pentobarbital, propofol, and midazolam induce an increased sensitivity to pain. Specific therapy to prevent or …
Number of citations: 31 journals.lww.com
AK Mannam - 2014 - repository-tnmgrmu.ac.in
Niosomes or non-ionic surfactant vesicles are microscopic lamellar structures formed on admixture of non-ionic surfactant of the alkyl or dialkyl polyglycerol ether and cholesterol with …
Number of citations: 3 repository-tnmgrmu.ac.in
TW Node - t3db.ca
Levetiracetam is an anticonvulsant medication used to treat epilepsy. Levetiracetam may selectively prevent hypersynchronization of epileptiform burst firing and propagation of seizure …
Number of citations: 0 www.t3db.ca

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